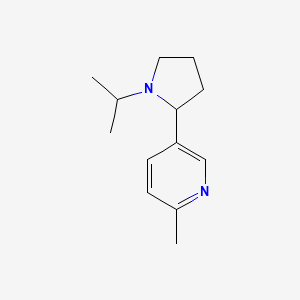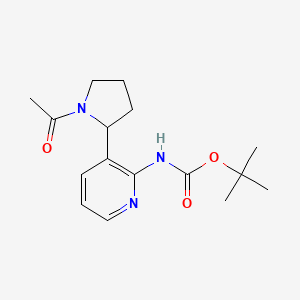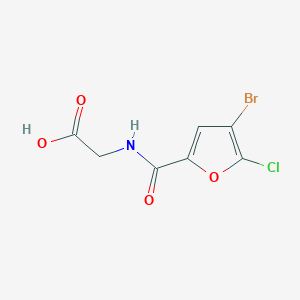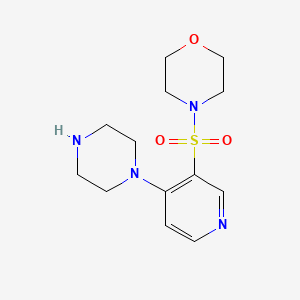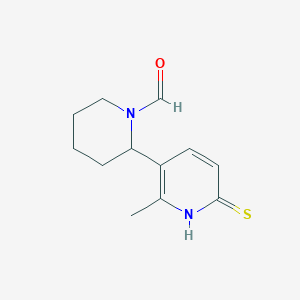
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both oxadiazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazole ring. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylate with hydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, and reagents such as sodium borohydride (NaBH4) at low temperatures .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in ethanol or THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with similar structural features.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: A simpler oxadiazole compound used in various chemical reactions.
Uniqueness
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of oxadiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-9-7(11-15-5)4-12-3-2-6(10-12)8(13)14/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
UDYDRWZGKFAHAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)CN2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





